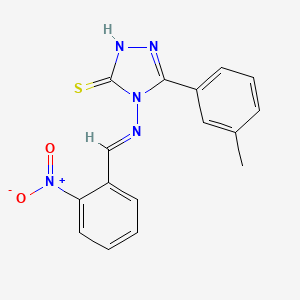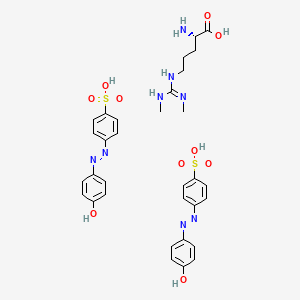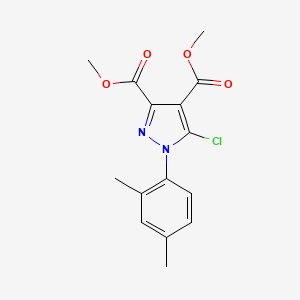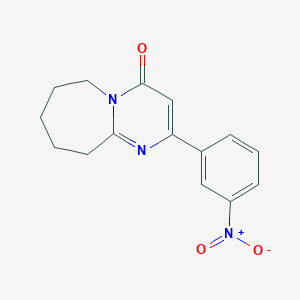
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-硝基苄叉基)氨基)-5-(间甲苯基)-4H-1,2,4-三唑-3-硫醇是一种属于三唑类衍生物的化学化合物。三唑是一类包含三个氮原子的五元杂环化合物。该化合物以其包含硝基苄叉基、甲苯基和连接在三唑环上的硫醇基为特征。
准备方法
合成路线和反应条件
4-((2-硝基苄叉基)氨基)-5-(间甲苯基)-4H-1,2,4-三唑-3-硫醇的合成通常涉及以下步骤:
三唑环的形成: 三唑环可以通过在碱性条件下使合适的先驱体(如肼衍生物和二硫化碳)环化来合成。
硝基苄叉基的引入: 硝基苄叉基可以通过硝基苯甲醛和三唑的胺衍生物之间的缩合反应引入。
甲苯基的连接: 甲苯基可以通过使用合适的甲苯卤化物和三唑衍生物的取代反应引入。
硫醇基的形成: 硫醇基可以通过三唑衍生物与硫化剂(如硫脲)在酸性条件下的反应引入。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以实现更高的产率和纯度。这可能包括使用先进的催化剂、优化的反应条件和纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
4-((2-硝基苄叉基)氨基)-5-(间甲苯基)-4H-1,2,4-三唑-3-硫醇可以进行各种类型的化学反应,包括:
氧化: 硫醇基可以被氧化形成二硫化物或磺酸。
还原: 硝基可以被还原形成胺。
取代: 芳香环可以进行亲电或亲核取代反应。
缩合: 该化合物可以与醛或酮发生缩合反应,形成席夫碱。
常见试剂和条件
氧化: 过氧化氢、高锰酸钾或硝酸。
还原: 钯催化剂的氢气、硼氢化钠或铁粉。
取代: 卤化剂、亲核试剂如胺或硫醇。
缩合: 醛或酮与酸性或碱性催化剂。
形成的主要产物
氧化: 二硫化物、磺酸。
还原: 胺。
取代: 各种取代的三唑衍生物。
缩合: 席夫碱。
科学研究应用
4-((2-硝基苄叉基)氨基)-5-(间甲苯基)-4H-1,2,4-三唑-3-硫醇具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的结构单元,以及用作配位化学中的配体。
生物学: 研究其潜在的抗菌、抗真菌和抗癌特性。
医学: 探索其在药物开发中的潜在用途,特别是针对特定酶或受体。
工业: 由于其独特的化学性质,用于开发新型材料,如聚合物和染料。
5. 作用机理
4-((2-硝基苄叉基)氨基)-5-(间甲苯基)-4H-1,2,4-三唑-3-硫醇的作用机理可能因其应用而异。在生物系统中,它可能通过与特定分子靶标(如酶或受体)相互作用而发挥其作用。硝基苄叉基可以参与氧化还原反应,而三唑环可以与金属离子或其他生物分子相互作用。硫醇基可以与蛋白质中的半胱氨酸残基形成共价键,可能改变其功能。
作用机制
The mechanism of action of 4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can vary depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in redox reactions, while the triazole ring can interact with metal ions or other biomolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
相似化合物的比较
类似化合物
4-氨基-5-(间甲苯基)-4H-1,2,4-三唑-3-硫醇: 缺少硝基苄叉基。
4-((2-硝基苄叉基)氨基)-5-苯基-4H-1,2,4-三唑-3-硫醇: 包含苯基而不是甲苯基。
4-((2-硝基苄叉基)氨基)-5-(对甲苯基)-4H-1,2,4-三唑-3-硫醇: 包含对甲苯基而不是间甲苯基。
独特性
4-((2-硝基苄叉基)氨基)-5-(间甲苯基)-4H-1,2,4-三唑-3-硫醇的独特性在于其硝基苄叉基、甲苯基和硫醇基的组合,赋予了它独特的化学和生物学特性。
属性
CAS 编号 |
478255-60-6 |
|---|---|
分子式 |
C16H13N5O2S |
分子量 |
339.4 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O2S/c1-11-5-4-7-12(9-11)15-18-19-16(24)20(15)17-10-13-6-2-3-8-14(13)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+ |
InChI 键 |
VOYOBXQKUHGDDU-LICLKQGHSA-N |
手性 SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine](/img/structure/B12048117.png)

![4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate](/img/structure/B12048123.png)

![Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048128.png)

![(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12048133.png)
![(5E)-5-[2-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12048145.png)



![(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid](/img/structure/B12048166.png)

